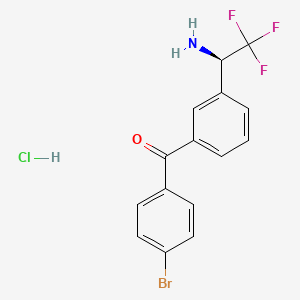
(R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl and bromophenyl groups in its structure imparts distinct chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylation agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, the compound’s unique chemical properties make it a candidate for drug development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the bromophenyl group can provide specific interactions with biological targets.
Industry
In the industrial sector, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can be used in the development of advanced materials, such as polymers and coatings, that benefit from its chemical stability and reactivity.
作用机制
The mechanism of action of ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromophenyl group can form specific interactions with proteins or enzymes, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-chlorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-fluorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-iodophenyl)methanone hydrochloride
Uniqueness
Compared to similar compounds, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is unique due to the presence of the bromophenyl group, which can provide distinct reactivity and interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO.ClH/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19;/h1-8,14H,20H2;1H/t14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCIGBLDSYVHV-PFEQFJNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
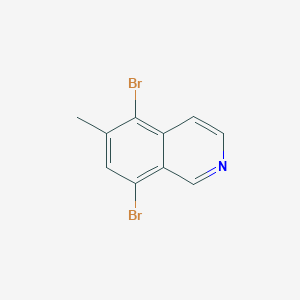
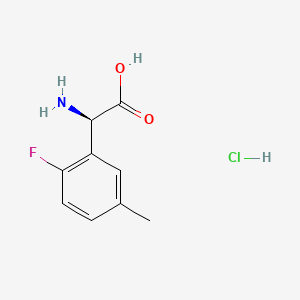
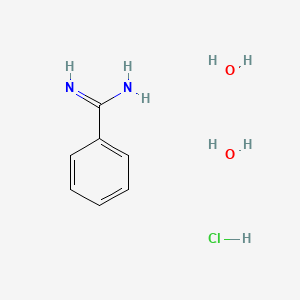
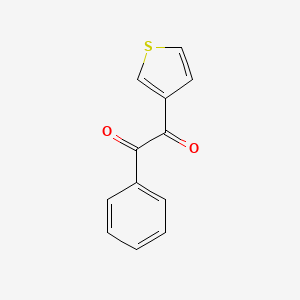
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)
![4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8181037.png)
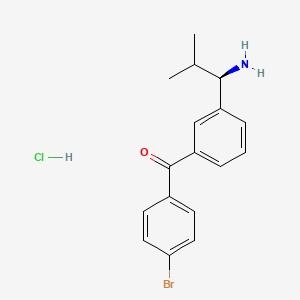
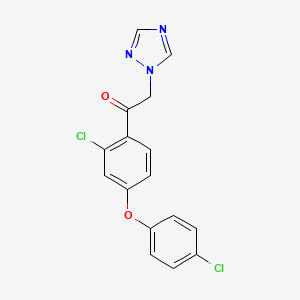
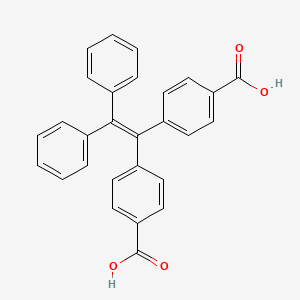
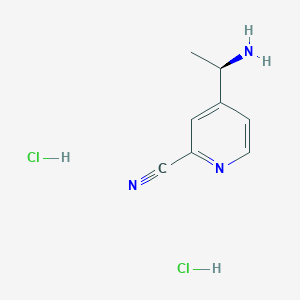
![(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181069.png)
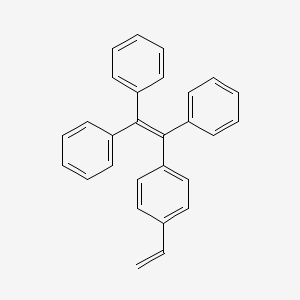
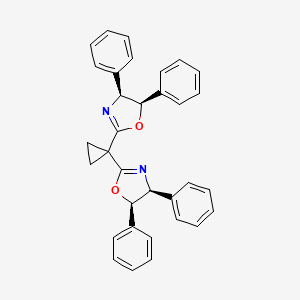
![(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181114.png)
